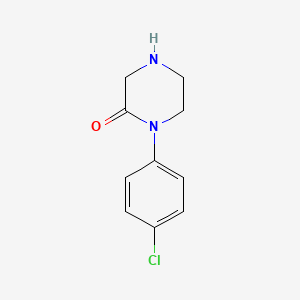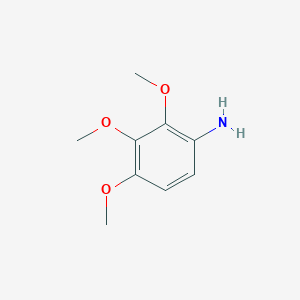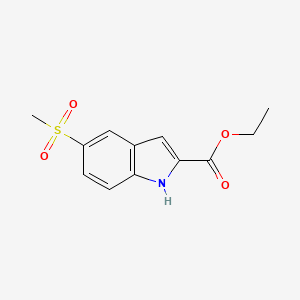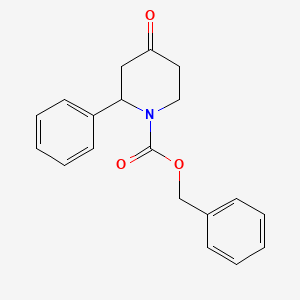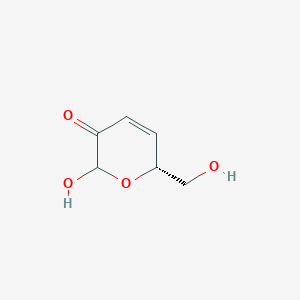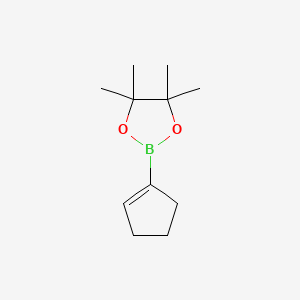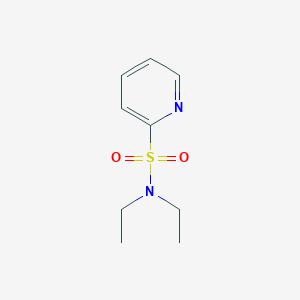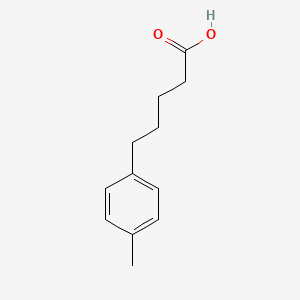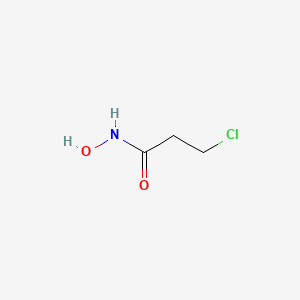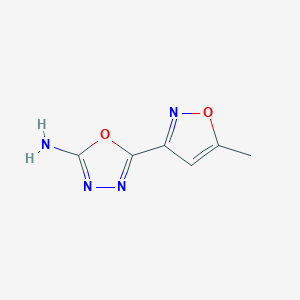
5-(5-Methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-(5-Methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine" is a heterocyclic compound that features both oxazole and oxadiazole rings. This structure is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both oxazole and oxadiazole rings suggests that the compound could exhibit unique chemical and physical properties, making it a candidate for further study .
Synthesis Analysis
The synthesis of related oxadiazole compounds often involves high-temperature reactions or photochemical methods. For instance, 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan was synthesized by reacting 4-amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at 180 °C . Photochemical synthesis is another approach, as demonstrated by the production of 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles through irradiation of precursor compounds in the presence of nitrogen nucleophiles . These methods highlight the versatility of synthetic approaches for oxadiazole derivatives.
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives has been confirmed through various analytical techniques, including X-ray crystallography, NMR spectroscopy, and IR spectroscopy. For example, the structure of 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine was established by X-ray crystallography, revealing an orthorhombic space group and the presence of intermolecular hydrogen bonds . These structural analyses are crucial for understanding the properties and reactivity of the compound.
Chemical Reactions Analysis
Oxadiazole compounds can undergo a variety of chemical reactions, including acylation, oxidation, and reactions with nucleophilic reagents. The chloromethyl group in 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan, for example, can react with N- and S-nucleophiles, demonstrating the multifunctional nature of these compounds as synthons for further derivatization . The reactivity of these compounds is influenced by the presence of electron-withdrawing or electron-donating groups on the oxadiazole ring.
Physical and Chemical Properties Analysis
Oxadiazole derivatives exhibit a range of physical and chemical properties, including moderate thermal stabilities and sensitivity to impact and friction. The thermal stabilities of energetic salts based on oxadiazole derivatives were determined by thermogravimetric analysis (TG) and differential scanning calorimetry (DSC), with decomposition temperatures ranging from 159 to 246 °C . The impact and friction sensitivities of these compounds were also measured, indicating their potential as insensitive energetic materials. Additionally, the presence of substituents such as methyl groups can influence the density and stability of these compounds .
Applications De Recherche Scientifique
Antimicrobial and Antioxidant Activities
- The synthesis and characterization of derivatives of 1,3,4-oxadiazol-2-amine have shown promising results in antimicrobial and antioxidant activities. For example, certain derivatives exhibited significant antibacterial, antifungal, radical scavenging, and ferric ion reduction capabilities (Saundane et al., 2013).
Crystal Structure Analysis
- In-depth crystal structure analysis of derivatives such as 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine has been performed, providing valuable insights into their molecular configurations, including intermolecular hydrogen bonds and π-interactions. These structural analyses are crucial for understanding the properties and potential applications of these compounds (Zhu et al., 2021).
Anticancer Evaluation
- Certain carbazole derivatives of 1,3,4-oxadiazol-2-amine have been synthesized and evaluated for their anticancer activities. Some compounds showed notable activity against human breast cancer cell lines, underscoring the potential of these derivatives in cancer treatment research (Sharma et al., 2014).
Energetic Material Precursor
- Some derivatives of 1,3,4-oxadiazol-2-amine serve as precursors for energetic materials, providing a pathway to develop new materials for various industrial applications. The synthesis and characterization of these derivatives are key to advancing material sciences (Ying-Jie Zhu et al., 2021).
Antibacterial Activities
- Research on 1,3,4-oxadiazole derivatives containing the 5-methylisoxazole moiety has demonstrated their effective antibacterial properties. These findings are significant for the development of new antibacterial agents (Xin-Ping Hui et al., 2002).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2/c1-3-2-4(10-12-3)5-8-9-6(7)11-5/h2H,1H3,(H2,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDNATQSRAIWNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NN=C(O2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589560 |
Source


|
| Record name | 5-(5-Methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine | |
CAS RN |
725698-89-5 |
Source


|
| Record name | 5-(5-Methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)formamide](/img/structure/B1356170.png)
